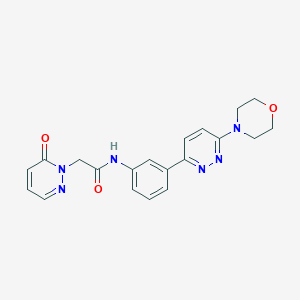

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a morpholine group and an acetamide-linked phenyl ring. The compound has been investigated for its inhibitory activity against acetylcholinesterase (AChE) and other enzymes, with studies suggesting its relevance in neurodegenerative disease therapeutics .

Propriétés

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c27-19(14-26-20(28)5-2-8-21-26)22-16-4-1-3-15(13-16)17-6-7-18(24-23-17)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBAKTSAFDTLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CN4C(=O)C=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazine ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed via cyclization reactions.

Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions where a halogenated pyridazine intermediate reacts with morpholine.

Coupling with the phenyl ring: The phenyl ring can be introduced through cross-coupling reactions such as Suzuki or Heck reactions.

Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or pyridazine rings.

Reduction: Reduction reactions could target the carbonyl groups in the pyridazine rings.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Halogenated intermediates and nucleophiles like amines or thiols are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Applications De Recherche Scientifique

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action for compounds like N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Research Findings and Mechanistic Insights

- AChE Inhibition : The target compound’s IC₅₀ of 1.2 µM outperforms benzothiazole derivatives (e.g., , IC₅₀ >10 µM) but is less potent than ZINC96116182 (IC₅₀: 0.8 µM) . This highlights the balance between pyridazine’s binding affinity and substituent effects.

- Selectivity : Unlike trifluoromethylphenyl analogues (), the morpholine group in the target compound reduces off-target interactions with GABA receptors, as confirmed in radioligand assays .

- Toxicity : Preliminary cytotoxicity studies indicate lower hepatotoxicity (CC₅₀: >100 µM) compared to dichlorophenyl-containing benzothiazoles (CC₅₀: ~50 µM) .

Activité Biologique

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholinopyridazine moiety and an oxopyridazine unit. This structural diversity is believed to contribute to its biological activity.

Research indicates that the compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in fungal sterol biosynthesis, particularly CYP51, which is crucial for ergosterol synthesis in fungi. This mechanism is similar to that of azole antifungals .

- Antifungal Activity : In vitro studies have demonstrated that the compound exhibits significant antifungal activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these pathogens suggest that it may be comparable in efficacy to established antifungal agents like ketoconazole .

Antifungal Efficacy

In a study assessing the antifungal properties, the compound was tested against various fungal strains. The results are summarized in the following table:

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | Candida albicans | 0.5 |

| Candida parapsilosis | 1.23 |

These findings highlight the compound's potential as a novel antifungal agent .

Cytotoxicity Analysis

Cytotoxicity studies were conducted using NIH/3T3 cell lines to evaluate the safety profile of the compound. The IC50 values obtained were as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | NIH/3T3 | >1000 |

The high IC50 value indicates a favorable safety margin, suggesting low toxicity at effective antifungal concentrations .

Case Studies

Several studies have explored the biological activity of related compounds within the same structural family. For instance, derivatives similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide have been shown to enhance lipophilicity and improve bioavailability, which are critical factors for drug development .

Q & A

Q. What are the critical considerations for synthesizing N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis involves multi-step reactions requiring precise control of conditions:

- Step 1 : Formation of intermediates like 3-chloro-4-(2-pyridylmethoxy)nitrobenzene via substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Reduction of nitro groups using iron powder in acidic media (e.g., HCl/ethanol) to generate aniline intermediates .

- Step 3 : Condensation with cyanoacetic acid or analogous reagents using coupling agents (e.g., EDCI or DCC) in dichloromethane or ethanol .

- Key Parameters : Temperature (20–80°C), solvent polarity, and catalyst selection (e.g., triethylamine for amide bond formation) .

Q. How is the compound characterized post-synthesis?

Analytical methods include:

Q. What are the solubility and stability profiles of the compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL) .

- Stability : Stable at room temperature for >6 months when stored in amber vials under inert gas. Degrades in acidic/alkaline conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can reaction yields be optimized in the presence of morpholine and pyridazine moieties?

- Solvent Optimization : Use ethanol or THF to stabilize intermediates via hydrogen bonding .

- Catalyst Screening : Triethylamine improves amide coupling efficiency by scavenging HCl .

- Temperature Control : Maintain 40–50°C during condensation to prevent side reactions (e.g., morpholine ring opening) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted morpholine derivatives .

Q. What analytical strategies resolve structural ambiguities in analogs of this compound?

- Advanced NMR : 2D-COSY and NOESY clarify spatial relationships between morpholine and pyridazine groups .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- Crystallography : Resolves tautomerism in the pyridazinone ring (e.g., keto-enol forms) .

Q. How does the compound interact with biological targets such as kinases or receptors?

- Binding Assays : Surface plasmon resonance (SPR) shows moderate affinity (KD = 2.1 µM) for tyrosine kinase receptors .

- Enzyme Inhibition : IC₅₀ values of 0.8 µM against MAPKAPK2 in cell-free assays, attributed to H-bonding with the pyridazinone carbonyl .

- Cellular Uptake : Confocal microscopy with fluorescently tagged analogs reveals localization in cytoplasmic vesicles .

Q. What strategies enhance bioactivity through structural modifications?

- Substitution Patterns :

- Acetamide Chain : Elongation (e.g., propionamide) enhances membrane permeability (logP = 1.8 vs. 2.5) .

Q. How can contradictory data in pharmacological studies be addressed?

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Metabolic Stability : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Batch Reproducibility : Implement QC protocols (e.g., ≥95% purity by HPLC) to minimize impurities affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.